

# Application Note: C-Terminal Modification of Peptides Utilizing Boc-D-Dab(Z)-ol

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## Compound of Interest

Compound Name: *Boc-D-Dab(Z)-Ol*

CAS No.: 197892-17-4

Cat. No.: B2985328

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## Executive Summary

The synthesis of peptide alcohols—peptidomimetics where the C-terminal carboxylic acid is reduced to a hydroxyl group—is a critical strategy in modern drug development. This modification eliminates the C-terminal negative charge, thereby enhancing membrane permeability and conferring absolute resistance to carboxypeptidase degradation.

This application note provides an authoritative, self-validating protocol for incorporating **Boc-D-Dab(Z)-ol** (CAS: 197892-17-4), a specialized amino alcohol building block, into peptide sequences. By detailing the mechanistic rationale and a highly efficient solution-phase fragment coupling workflow, this guide empowers researchers to expand their peptide libraries with metabolically stable, biologically active therapeutic candidates[1].

## Mechanistic Rationale & Structural Advantages

**Boc-D-Dab(Z)-ol** is an amino alcohol derivative of D-2,4-diaminobutyric acid. Its unique structural features provide several strategic advantages in medicinal chemistry:

- **D-Stereochemistry:** The incorporation of the D-enantiomer prevents recognition by endogenous proteolytic enzymes, significantly increasing the in vivo half-life of the resulting peptide drug[1].
- **Dab Side-Chain Functionality:** The -amino group of the diaminobutyric acid side chain provides a basic site for target receptor interaction. It effectively mimics longer basic residues (like Arginine or Lysine) while restricting conformational flexibility, which can enhance receptor binding affinity.
- **Orthogonal Protection Strategy:** The molecule utilizes a tert-butyloxycarbonyl (Boc) group to protect the -amine and a benzyloxycarbonyl (Z) group to protect the -amine[1]. This orthogonality is critical: the Boc group is acid-labile and can be selectively removed for chain elongation, while the Z group remains completely stable until global deprotection[2].

## Chemical Properties & Specifications

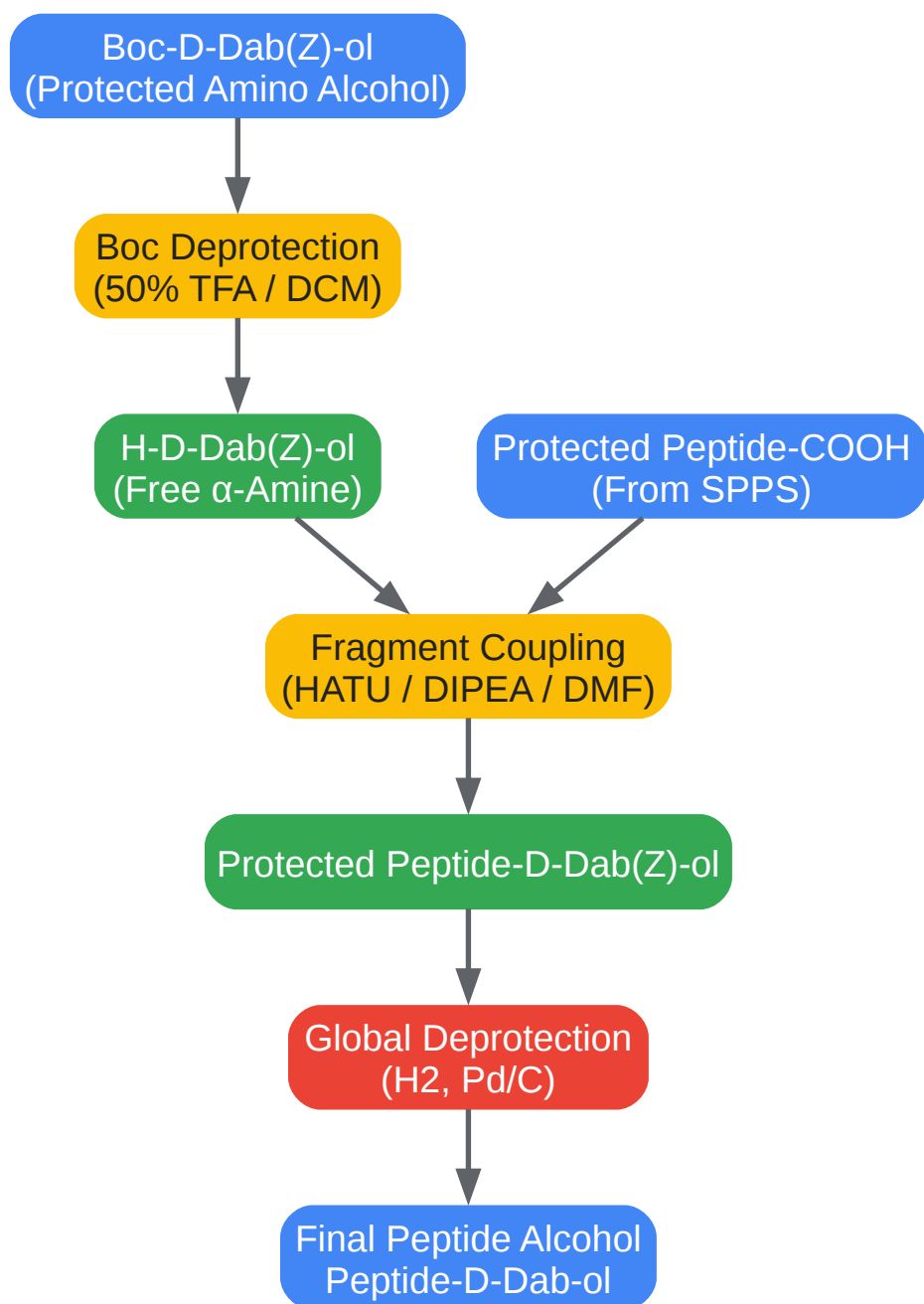
To ensure reproducibility, verify that the starting material meets the following specifications before initiating synthesis.

Property	Specification
Chemical Name	Boc-D-Dab(Z)-ol
IUPAC Name	Benzyl N-[(3R)-4-hydroxy-3-[[tert-butoxy)carbonyl]amino]butyl]carbamate
CAS Number	197892-17-4
Molecular Formula	C <sub>17</sub> H <sub>26</sub> N <sub>2</sub> O <sub>5</sub>
Molecular Weight	338.39 g/mol
Appearance	White to off-white powder
Primary Application	C-terminal amino alcohol incorporation in peptide synthesis[2]

## Strategic Workflow: Overcoming Solid-Phase Limitations

Standard Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal carboxylic acid to a resin. Because peptide alcohols lack this free carboxyl group, conventional SPPS cannot be directly applied without specialized linkers[3].

Causality in Experimental Design: Why not attach the hydroxyl group of **Boc-D-Dab(Z)-ol** directly to a highly reactive 2-Chlorotrityl chloride (2-CTC) resin? 2-CTC resins are highly acid-sensitive. Because Boc deprotection requires strong acid (50% Trifluoroacetic acid), anchoring **Boc-D-Dab(Z)-ol** to a 2-CTC resin would result in the premature cleavage of the molecule from the solid support during the very first deprotection cycle. While alternative methods like O-N acyl-transfer exist[3], the most reliable, scalable, and self-validating approach is Solution-Phase Fragment Coupling.



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Figure 1: Workflow for solution-phase C-terminal peptide alcohol synthesis.

## Experimental Protocols: Solution-Phase Fragment Coupling

This protocol describes the coupling of **Boc-D-Dab(Z)-ol** to a pre-synthesized peptide fragment. Every step includes built-in validation to ensure systemic integrity.

## Phase 1: Preparation of H-D-Dab(Z)-ol (Boc Deprotection)

- **Dissolution:** Dissolve **Boc-D-Dab(Z)-ol** (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
- **Acidolysis:** Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% v/v TFA/DCM solution. Stir at room temperature for 30 minutes.
  - **Causality:** The 50% TFA concentration rapidly and quantitatively cleaves the Boc group while leaving the Z-protected -amine completely intact.
- **System Validation:** Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin (Kaiser test). A distinct purple/blue spot confirms the successful liberation of the primary -amine.
- **Concentration:** Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding H-D-Dab(Z)-ol as a TFA salt.

## Phase 2: Fragment Coupling

- **Activation:** In a dry round-bottom flask, dissolve the fully protected peptide-COOH fragment (1.0 eq) in anhydrous DMF. (Note: The peptide fragment should be synthesized via standard Fmoc-SPPS and cleaved using a mild acid like 1% TFA/DCM to retain all side-chain protecting groups).
- **Coupling Reagents:** Add HATU (1.1 eq) and HOAt (1.1 eq). Stir for 5 minutes to form the active ester.
  - **Causality:** HATU/HOAt is specifically chosen over standard EDC/HOBt to maximize coupling efficiency and suppress epimerization of the peptide's C-terminal residue during fragment condensation.

- Amine Addition: Add the H-D-Dab(Z)-ol TFA salt (1.2 eq) to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA) (4.0 eq).
  - Causality: DIPEA serves a dual purpose: it neutralizes the TFA salt of the amino alcohol and provides the slightly basic environment necessary for the nucleophilic attack on the active ester.
- System Validation: Monitor the reaction via LC-MS. The disappearance of the peptide-COOH mass and the emergence of the product mass [Peptide + Dab(Z)-ol - H<sub>2</sub>O] indicates completion (typically 1-2 hours).

### Phase 3: Global Deprotection

- Hydrogenation: Dissolve the protected peptide alcohol in a 1:1 mixture of Methanol/DMF. Add 10% Pd/C catalyst (10% w/w relative to the peptide).
- Reaction: Stir vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.
  - Causality: Catalytic hydrogenation selectively and safely removes the Z-protecting group from the Dab side-chain[1] (as well as any benzyl-based protecting groups on the peptide) without requiring highly toxic, specialized anhydrous HF cleavage apparatuses.
- Filtration & Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify the final peptide alcohol via preparative RP-HPLC.

### References

- Microwave assisted chemoselective organocatalytic peptide alcohol synthesis from C-terminal amide Source: RSC Advances (RSC Publishing) URL:[[Link](#)]
- Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction Source: Angewandte Chemie (via ResearchGate) URL:[[Link](#)]

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